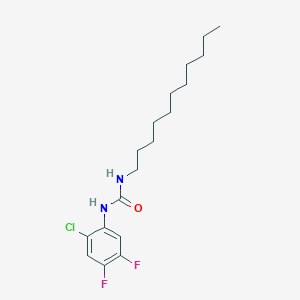![molecular formula C16H18O8 B15018754 4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxy group, an oxobutanoate moiety, and a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE typically involves multiple steps, including esterification and acylation reactions. One common method involves the reaction of 4-methoxyphenol with succinic anhydride in the presence of a catalyst such as aluminum chloride to form the intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid . This intermediate is then esterified with methanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxobutanoate moiety can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a prodrug that is enzymatically cleaved to release an active drug . The released drug can then interact with cellular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-(4-Methoxyphenyl)-2-butanone
- 4-(4-Methoxyphenyl)butyric acid
Uniqueness
4-[(4-METHOXY-4-OXOBUTANOYL)OXY]PHENYL 1-METHYL BUTANEDIOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C16H18O8 |
|---|---|
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate |
InChI |
InChI=1S/C16H18O8/c1-21-13(17)7-9-15(19)23-11-3-5-12(6-4-11)24-16(20)10-8-14(18)22-2/h3-6H,7-10H2,1-2H3 |
Clave InChI |
HGWYZYPWILFQJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)OC1=CC=C(C=C1)OC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)



![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15018712.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)

![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15018768.png)
